Glucuronate 2-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

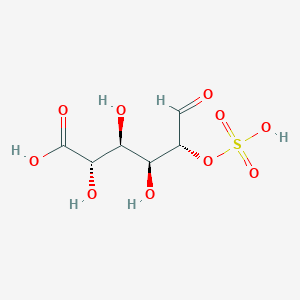

El Ácido O2-Sulfo-Glucurónico es un compuesto orgánico que pertenece a la clase de derivados del ácido glucurónico. Estos compuestos contienen una unidad de ácido glucurónico, que consiste en una unidad de glucosa con el carbono C6 oxidado a un ácido carboxílico . El Ácido O2-Sulfo-Glucurónico es una molécula pequeña con la fórmula química C6H10O10S y un peso molecular de 274.203 Da .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido O2-Sulfo-Glucurónico se puede lograr mediante métodos quimioenzimáticos. Un enfoque implica el uso de enzimas sulfotransferasas que catalizan la transferencia de un grupo sulfo a una unidad de ácido glucurónico . Este método es eficiente y permite la producción de oligosacáridos estructuralmente definidos que contienen el residuo de Ácido O2-Sulfo-Glucurónico .

Métodos de Producción Industrial: La producción industrial del Ácido O2-Sulfo-Glucurónico generalmente implica biocatálisis, que es una alternativa prometedora a la síntesis química tradicional debido a su alta eficiencia y respeto al medio ambiente . Este método utiliza enzimas para catalizar la oxidación de la glucosa a ácido glucurónico, seguida de sulfación para producir Ácido O2-Sulfo-Glucurónico .

Análisis De Reacciones Químicas

Enzymatic Desulfation

Glucuronate 2-sulfate undergoes hydrolysis via arylsulfatase K (ARSK) , a lysosomal enzyme that specifically cleaves the 2-O-sulfate group. Key findings include:

-

Substrate Specificity : ARSK acts exclusively on this compound, not iduronate 2-sulfate (handled by iduronate-2-sulfatase) .

-

Mechanism : The reaction occurs at pH 4.0–4.5, typical of lysosomal hydrolases, and produces desulfated glucuronic acid and inorganic sulfate .

-

Pathological Relevance : ARSK deficiency causes mucopolysaccharidosis type IIB due to impaired GAG degradation, leading to accumulation of 2-sulfated glucuronate residues in tissues .

Sulfotransferase-Mediated Sulfation

The addition of sulfate to glucuronate is catalyzed by heparan sulfate 2-O-sulfotransferase (HS2ST) . Key insights:

Synthetic Glycosylation Reactions

This compound is incorporated into GAGs via chemical and enzymatic synthesis:

-

Chemical Synthesis : Scalable methods use triflate donors (e.g., 2a–c ) and glucuronate acceptors (4a–b ) under low-temperature (−45°C) conditions to form α-1,4-glycosidic bonds .

-

Enzymatic Assembly : Recombinant HS2ST and C5-epimerase are used to generate sulfated GAG chains in vitro .

Inhibition of Biosynthetic Enzymes

Downstream sulfated GAG products regulate HS2ST activity:

-

Hexasaccharide Inhibitors :

Biochemical Degradation Pathways

This compound participates in lysosomal GAG catabolism:

-

Deficiency Impact : ARSK knockout mice exhibit HS/CS accumulation, behavioral abnormalities, and mild lysosomal storage pathology .

Comparative Reactivity

| Reaction Type | Enzyme/Agent | Product | Biological Role |

|---|---|---|---|

| Desulfation | Arylsulfatase K | Glucuronic acid + SO<sub>4</sub><sup>2−</sup> | GAG degradation |

| Sulfation | HS2ST | 2-O-sulfated GAGs | Anticoagulant signaling |

| Glycosidic bond formation | Chemical triflate donors | HS/CS disaccharides | Synthetic oligosaccharide prep |

Aplicaciones Científicas De Investigación

Enzymatic Activity and Lysosomal Function

Glucuronate 2-sulfate is primarily involved in lysosomal degradation pathways. The enzyme arylsulfatase K , also known as glucuronate-2-sulfatase, is responsible for hydrolyzing the sulfate group from 2-sulfoglucuronate residues found in glycosaminoglycans (GAGs) such as heparan sulfate and dermatan sulfate. This enzymatic activity is crucial for the proper degradation of these complex carbohydrates within lysosomes .

Case Study: Arylsulfatase K Deficiency

A study conducted on arylsulfatase K knockout mice revealed that the absence of this enzyme leads to the accumulation of GAG metabolites, resulting in a mild form of mucopolysaccharidosis. This condition is characterized by neurological symptoms and peripheral abnormalities, highlighting the importance of this compound in metabolic pathways .

Glycosaminoglycan Metabolism

This compound is integral to the metabolism of glycosaminoglycans. It participates in the sulfation processes that modify GAGs, which are essential for various biological functions, including cell signaling and structural integrity of tissues. The specific sulfation at the C2 position of glucuronate enhances interactions with proteins involved in coagulation and inflammation .

Research Findings

Recent studies have demonstrated that specific hexasaccharide sequences containing consecutive glucuronic acid 2-O-sulfate residues can selectively activate heparin cofactor II, a crucial serpin in human plasma. These findings suggest that this compound can be engineered to develop novel therapeutic agents targeting specific proteins involved in coagulation pathways .

Therapeutic Applications

The therapeutic potential of this compound extends to drug design and development. Its role in modulating biological interactions makes it a candidate for creating targeted therapies.

Antihyperglycemic Agents

Research has indicated that compounds incorporating glucuronate moieties can enhance the uptake of antihyperglycemic drugs by pancreatic β-cells, potentially reducing side effects associated with traditional sulfonylurea medications. The introduction of glucuronate derivatives into drug formulations may improve efficacy and safety profiles .

Biomarkers for Disease

This compound derivatives have been proposed as biomarkers for certain lysosomal storage disorders. By understanding the specific metabolic pathways involving this compound, researchers can develop diagnostic tools to identify enzyme deficiencies related to mucopolysaccharidoses .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción del Ácido O2-Sulfo-Glucurónico implica su interacción con varios objetivos moleculares y vías. Actúa como sustrato para las enzimas sulfotransferasas, que catalizan la transferencia de grupos sulfo a sitios específicos en la unidad de ácido glucurónico . Esta modificación altera las propiedades químicas de la molécula, permitiéndole participar en varios procesos biológicos .

Comparación Con Compuestos Similares

El Ácido O2-Sulfo-Glucurónico es único entre los derivados del ácido glucurónico debido a la presencia del grupo sulfo en la posición O2. Compuestos similares incluyen otros derivados sulfatados del ácido glucurónico, como el Ácido 3-O-Sulfo-Glucurónico y el Ácido 6-O-Sulfo-Glucurónico . Estos compuestos comparten propiedades químicas similares pero difieren en la posición del grupo sulfo, lo que afecta su actividad biológica y aplicaciones .

Propiedades

Número CAS |

98517-62-5 |

|---|---|

Fórmula molecular |

C6H10O10S |

Peso molecular |

274.20 g/mol |

Nombre IUPAC |

(2R,3R,4R,5S,6S)-3,4,6-trihydroxy-5-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O10S/c7-1-2(8)4(16-17(12,13)14)6(11)15-3(1)5(9)10/h1-4,6-8,11H,(H,9,10)(H,12,13,14)/t1-,2-,3-,4+,6+/m1/s1 |

Clave InChI |

COJBCAMFZDFGFK-SZXBDDMQSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)OS(=O)(=O)O |

SMILES isomérico |

[C@H]1([C@H]([C@@H](O[C@@H]([C@H]1OS(=O)(=O)O)O)C(=O)O)O)O |

SMILES canónico |

C1(C(C(OC(C1OS(=O)(=O)O)O)C(=O)O)O)O |

Sinónimos |

2-O-sulfated glucuronic acid glucuronate 2-sulfate glucuronic acid 2-sulfate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.